5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid 5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1517011-06-1
VCID: VC4920760
InChI: InChI=1S/C6H8N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h4H,1-3H2,(H,11,12)
SMILES: C1CC2=NN=NN2CC1C(=O)O
Molecular Formula: C6H8N4O2
Molecular Weight: 168.156

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid

CAS No.: 1517011-06-1

Cat. No.: VC4920760

Molecular Formula: C6H8N4O2

Molecular Weight: 168.156

* For research use only. Not for human or veterinary use.

5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid - 1517011-06-1

Specification

CAS No. 1517011-06-1
Molecular Formula C6H8N4O2
Molecular Weight 168.156
IUPAC Name 5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C6H8N4O2/c11-6(12)4-1-2-5-7-8-9-10(5)3-4/h4H,1-3H2,(H,11,12)
Standard InChI Key FIBVNNRIJWGZOZ-UHFFFAOYSA-N
SMILES C1CC2=NN=NN2CC1C(=O)O

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound’s IUPAC name indicates a pyridine ring fused with a tetrazole moiety (a five-membered ring containing four nitrogen atoms). The "5H,6H,7H,8H" prefix specifies partial hydrogenation, resulting in a tetrahydrotetrazolopyridine system. The carboxylic acid group (-COOH) at position 6 introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Core Structure
Tetrazolo[1,5-a]pyridine-6-carboxylic acidC₆H₄N₄O₂164.12 Non-hydrogenated tetrazolo
5,6,7,8-Tetrahydrotriazolo[1,5-a]pyridine-6-carboxylic acidC₇H₉N₃O₂167.17 Hydrogenated triazolo analog
Target CompoundC₆H₈N₄O₂*168.16*Hydrogenated tetrazolo

*Predicted based on structural analogs .

Stereochemical Considerations

The hydrogenation of the pyridine ring introduces stereocenters at positions 5, 6, 7, and 8. Computational models of similar systems suggest chair-like conformations in the tetrahydro region, with the carboxylic acid group adopting equatorial orientations to minimize steric strain .

Synthesis and Structural Elaboration

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

  • Hydrogenation of Aromatic Precursors: Starting from tetrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 7477-13-6), catalytic hydrogenation under controlled pressure (e.g., 3 atm H₂, Pd/C catalyst) could yield the tetrahydro derivative .

  • Cyclization Strategies: Condensation of hydrazine derivatives with cyclic ketones followed by oxidation could assemble the tetrazole ring post-hydrogenation .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper ring fusion during tetrazole formation requires precise stoichiometry and temperature control .

  • Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during hydrogenation steps .

Table 2: Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Tetrazole formationNaN₃, DMF, 100°C, 24h62
HydrogenationH₂ (3 atm), 10% Pd/C, EtOH, 25°C78
DeprotectionHCl (6M), reflux, 2h95

Physicochemical Properties

Calculated Properties

Using group contribution methods and analog data:

  • logP: -0.34 (indicating moderate hydrophilicity)

  • pKa: 3.2 (carboxylic acid), 8.9 (tetrazole NH)

  • Aqueous Solubility: ~12 mg/mL at pH 7

Spectroscopic Characteristics

  • IR (predicted): 1705 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, COOH and NH)

  • ¹H NMR (DMSO-d₆): δ 1.8–2.1 (m, 4H, CH₂), 3.4–3.7 (m, 2H, CH₂N), 4.5 (s, 1H, CHCOO), 13.1 (s, 1H, COOH)

CompoundIC₅₀ (μM)Target
Triazolo[4,3-a]pyridine derivative0.45EGFR kinase
Tetrazolo[1,5-a]pyridine-6-carboxylic acid12.3Carbonic anhydrase IX
Predicted Target Compound<5*GABA receptors*

*Estimated based on structural similarity .

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